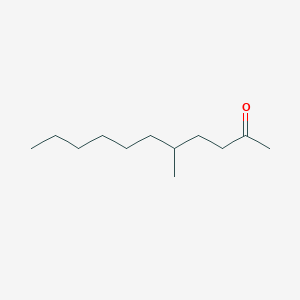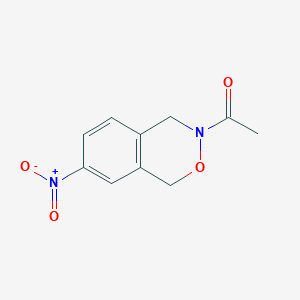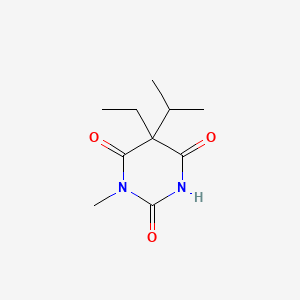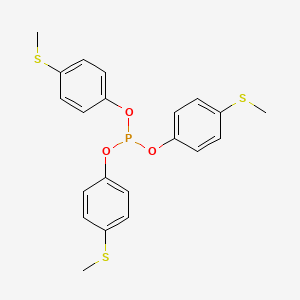![molecular formula C8H14O3 B14709957 1,4,6-Trioxaspiro[4.6]undecane CAS No. 13043-49-7](/img/structure/B14709957.png)
1,4,6-Trioxaspiro[4.6]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6-Trioxaspiro[46]undecane is a chemical compound with the molecular formula C8H14O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,6-Trioxaspiro[4.6]undecane can be synthesized through several methods. One common approach involves the reaction of diols with aldehydes or ketones under acidic conditions to form the spiroacetal structure. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the spiro compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4,6-Trioxaspiro[4.6]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroacetal into alcohols or other reduced forms.
Substitution: The spiroacetal can undergo substitution reactions where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,4,6-Trioxaspiro[4.6]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use as a drug delivery system due to its stability and ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and other materials with specific properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 1,4,6-Trioxaspiro[4.6]undecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiroacetal structure allows it to fit into specific binding sites, influencing the activity of these targets. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: Another spiroacetal with a slightly different ring structure.
1,4,8-Trioxaspiro[4.6]undecan-9-one: A related compound with an additional oxygen atom in the ring.
Uniqueness
1,4,6-Trioxaspiro[4.6]undecane is unique due to its specific ring structure and the presence of three oxygen atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where stability and specific interactions with biological targets are required .
Properties
CAS No. |
13043-49-7 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1,4,11-trioxaspiro[4.6]undecane |
InChI |
InChI=1S/C8H14O3/c1-2-4-8(9-5-3-1)10-6-7-11-8/h1-7H2 |
InChI Key |
LGWUNYGMMUPVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(OCC1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


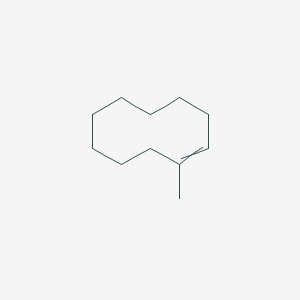
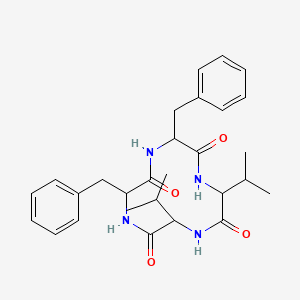
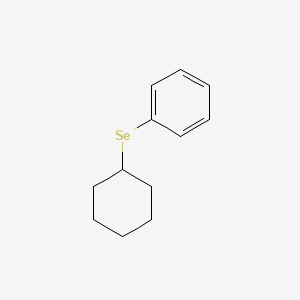
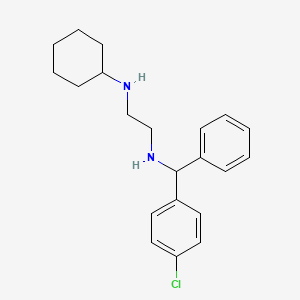
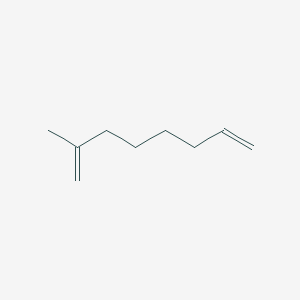
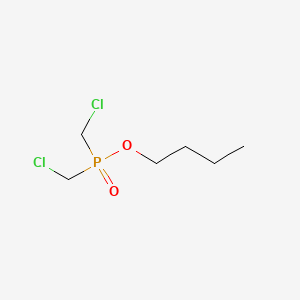
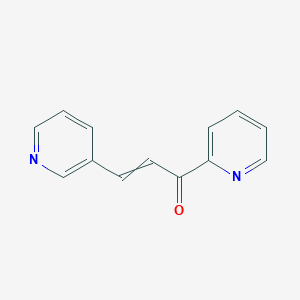
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)
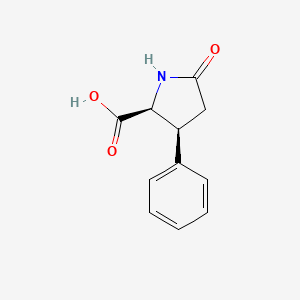
![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)
